Lipophilicity Optimization: XLogP3 of 1.6 Positions the Cyclohexyl Derivative Between Phenyl (1.3) and 4-Methylcyclohexyl (1.8) Analogs
The target compound exhibits a computed XLogP3 of 1.6, which is 0.3 log units higher than the 2-phenyl analog (XLogP3 = 1.3) and 0.2 log units lower than the 2-(4-methylcyclohexyl) analog (XLogP3 = 1.8) [1][2][3]. This intermediate lipophilicity falls within the optimal range (XLogP3 1.5–2.5) for CNS drug candidates, offering a balance between passive permeability and aqueous solubility [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Phenyl analog: XLogP3 = 1.3; 2-(4-Methylcyclohexyl) analog: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. phenyl; ΔXLogP3 = -0.2 vs. 4-methylcyclohexyl |
| Conditions | Computed by XLogP3 3.0 algorithm; data retrieved from PubChem (2024-2025 releases) |
Why This Matters
A 0.3-unit XLogP3 difference corresponds to an approximately 2-fold change in the octanol-water partition coefficient, which significantly influences membrane permeability, solubility, and metabolic stability in lead optimization.
- [1] PubChem CID 97181360: 2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. National Center for Biotechnology Information, U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1443287-32-8 View Source
- [2] PubChem CID 4638036: 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid. National Center for Biotechnology Information, U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/83297-18-1 View Source
- [3] PubChem CID 97181366: 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. National Center for Biotechnology Information, U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1443291-71-1 View Source
- [4] Wager, T. T., et al. (2010) 'Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties.' ACS Chemical Neuroscience, 1(6), 435-449. https://doi.org/10.1021/cn100008c View Source
